(E)-3-Hydroxy Tamoxifen-d5 is a deuterated derivative of (E)-3-Hydroxy Tamoxifen, which is a well-known selective estrogen receptor modulator (SERM) primarily utilized in the treatment of estrogen receptor-positive breast cancer. This compound serves as an essential tool in pharmacokinetic studies and metabolic research due to its stable isotopic labeling, allowing for detailed tracking of drug metabolism and action within biological systems. The deuteration enhances the compound's stability and can improve its pharmacological properties, making it a valuable asset in both clinical and research settings.
(E)-3-Hydroxy Tamoxifen-d5 is classified under the category of synthetic organic compounds, specifically as a SERM. It is synthesized from (E)-3-Hydroxy Tamoxifen through deuteration processes, which replace hydrogen atoms with deuterium, a heavier isotope of hydrogen. This modification is crucial for various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, enabling researchers to differentiate between the labeled compound and its non-labeled counterparts.
The synthesis of (E)-3-Hydroxy Tamoxifen-d5 typically involves several methods for deuteration:
The choice of method depends on desired purity levels, yield, and specific isotopic labeling requirements. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve high yields while minimizing side reactions.
Key Structural Data:
(E)-3-Hydroxy Tamoxifen-d5 undergoes various chemical reactions typical of hydroxylated compounds:
Common reagents used include hydrochloric acid or sodium hydroxide for hydrolysis, while UDP-glucuronic acid is utilized for conjugation.
(E)-3-Hydroxy Tamoxifen-d5 functions similarly to its parent compound by binding to estrogen receptors, effectively acting as an antagonist in estrogen-mediated signaling pathways. The glucuronidation process increases the solubility of the compound, facilitating its elimination from the body while potentially reducing its bioavailability and efficacy at target sites. This mechanism is crucial in understanding how tamoxifen derivatives exert their therapeutic effects in breast cancer treatment.
Relevant data indicate that the presence of deuterium affects kinetic parameters during metabolic transformations, which can be quantitatively assessed using advanced analytical techniques.
(E)-3-Hydroxy Tamoxifen-d5 finds extensive applications in scientific research:
This compound serves as an essential tool for researchers aiming to understand the pharmacological profiles of tamoxifen-related therapies and their implications in clinical settings.
(E)-3-Hydroxy Tamoxifen-d5 is a deuterated derivative of tamoxifen featuring five deuterium atoms at the ethyl group (β-position: C3',3',4',4',4') and a hydroxyl substitution at the meta-position of the phenyl ring adjacent to the ethyl chain. Its molecular formula is C₂₆H₂₄D₅NO₂ (MW: 392.54 g/mol), distinguishing it from other isomers like (E)-4-hydroxytamoxifen (para-hydroxylation) and (Z)-3-hydroxytamoxifen (geometric isomer) [1] [6] [9]. The meta-hydroxylation significantly reduces estrogen receptor binding affinity (RBA ≈ 0.1% of estradiol) compared to the para-isomer (RBA >30%), as confirmed by competitive binding assays [6] [9]. Mass spectrometry fragmentation patterns show diagnostic ions at m/z 58 (dimethylaminoethyl fragment) and m/z 72 (deuterated ethyl fragment), enabling differentiation from non-deuterated analogs and positional isomers [1] [10].
Table 1: Structural Comparison of Key Tamoxifen Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Position | Deuterium Position |
---|---|---|---|---|
(E)-3-Hydroxy Tamoxifen-d5 | C₂₆H₂₄D₅NO₂ | 392.54 | meta (phenyl ring) | Ethyl group (C3',3',4',4',4') |
(E)-4-Hydroxy Tamoxifen | C₂₆H₂₉NO₂ | 387.51 | para (phenyl ring) | None |
Tamoxifen-d5 (parent) | C₂₆H₂₄D₅NO | 376.55 | None | Ethyl group (C3',3',4',4',4') |
Synthesis involves acid-catalyzed dehydration of a tertiary alcohol precursor followed by deuterium incorporation. The primary route uses deuterated ethyl acrylate-d₅ (CD₂=CDCOOC₂H₅) in a Michael addition with the Grignard reagent of 3-methoxybenzophenone. Subsequent hydrolysis, demethylation, and stereoselective purification yield the (E)-isomer [1] [6]. Alternative methods include:
Table 2: Synthesis Pathways for (E)-3-Hydroxy Tamoxifen-d5
Method | Key Reagent | Isotopic Purity | Yield | Advantages/Limitations |
---|---|---|---|---|
Michael Addition | Ethyl acrylate-d₅ | >99% D₅ | 45–50% | Stereoselective; minimal scrambling |
Catalytic Deuteration | D₂/Pd/C | 85–90% D₅ | 60% | Faster; risk of over-reduction |
Grignard Coupling | Deuterated bromoethane-d₅ | >98% D₅ | 35–40% | Flexible backbone control; low yield |
(E)-3-Hydroxy Tamoxifen-d5 demonstrates moderate stability in physiological matrices. In human serum (pH 7.4, 37°C), 80% remains intact after 24 hours, degrading via two primary pathways:
Table 3: Stability-Indicating Parameters
Condition | Half-life (t₁/₂) | Major Degradant | Detection Method |
---|---|---|---|
Human Serum (37°C) | 58 hours | 3,4-Dihydroxy Tamoxifen-d5 | LC-MS/MS (m/z 408 → 58) |
Acidic Buffer (pH 2.0) | 12 hours | Quinone Methide-d5 | UV-Vis (λ = 270 nm) |
UV Light (300 nm) | 4.2 hours | (Z)-3-Hydroxy Tamoxifen-d5 | Chiral HPLC (Retention time shift) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3